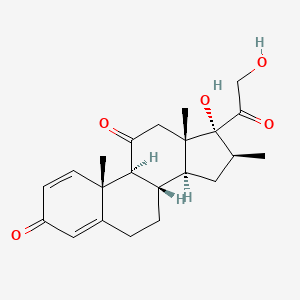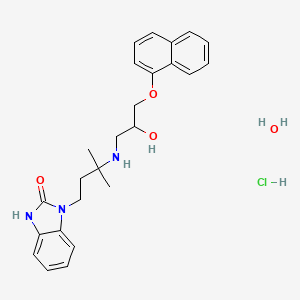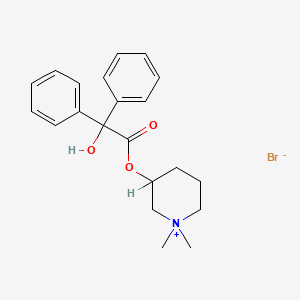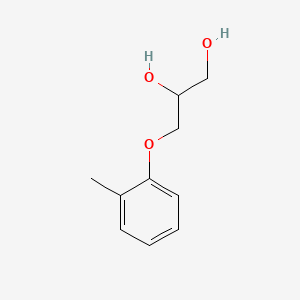
Meprednisone
Overview
Description
Meprednisone is a synthetic glucocorticoid, a class of steroid hormones that are used for their anti-inflammatory and immunosuppressive properties. It is a methylated derivative of prednisone, and its chemical formula is C22H28O5 . This compound is used in the treatment of various inflammatory and autoimmune conditions, such as rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meprednisone is synthesized through a series of chemical reactions starting from prednisone. The key step involves the methylation of prednisone to introduce a methyl group at the 16-beta position . The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure its quality . The production is carried out under strict quality control measures to meet the standards set by pharmacopeias .
Chemical Reactions Analysis
Types of Reactions
Meprednisone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
Meprednisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells . This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in inflammatory and immune responses . The molecular targets include various cytokines, enzymes, and adhesion molecules that play a role in inflammation and immune regulation .
Comparison with Similar Compounds
Meprednisone is similar to other glucocorticoids such as prednisone and methylprednisolone . it has unique properties that distinguish it from these compounds:
Prednisone: Both this compound and prednisone are used for their anti-inflammatory and immunosuppressive effects, but this compound has a methyl group at the 16-beta position, which can influence its pharmacokinetic and pharmacodynamic properties.
Methylprednisolone: Methylprednisolone is another glucocorticoid with similar uses, but it is available in both oral and injectable forms, making it more versatile for different clinical situations.
Similar Compounds
- Prednisone
- Methylprednisolone
- Hydrocortisone
- Dexamethasone
These compounds share similar mechanisms of action and therapeutic uses but differ in their specific chemical structures and pharmacological profiles .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDANAQULIKBQS-RNUIGHNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023260 | |
| Record name | Meprednisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247-42-3 | |
| Record name | Methylprednisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meprednisone [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meprednisone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meprednisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meprednisone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPREDNISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67U96J8P35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does meprednisone exert its anti-inflammatory effects?
A1: this compound itself is a prodrug that gets converted to its active metabolite, methylprednisolone, in the liver. Methylprednisolone acts by diffusing across cell membranes and binding to glucocorticoid receptors. [, ] This complex then translocates to the nucleus and influences gene transcription, ultimately leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins. [, ]
Q2: Are there specific cell types targeted by this compound for its immunosuppressive action?
A2: this compound exerts its immunosuppressive effects by targeting various immune cells, including T lymphocytes. [, ] It inhibits T cell activation, proliferation, and cytokine production, effectively suppressing the immune response. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H28O5, and its molecular weight is 372.46 g/mol. []
Q4: Is there any available spectroscopic data regarding this compound's structure?
A4: X-ray crystallography studies have revealed that this compound's structure consists of a planar six-membered A ring, while its B and C rings adopt typical chair conformations. [] The D ring exists in a 13β,14α-half-chair conformation. [] Additionally, the B/C and C/D ring junctions are trans. []
Q5: What medical conditions are commonly treated with this compound?
A5: this compound is prescribed for a variety of conditions requiring potent anti-inflammatory and immunosuppressive therapy. This includes idiopathic inflammatory myopathies, [] Graves' ophthalmopathy, [] idiopathic pulmonary fibrosis, [] and granulomatosis with polyangiitis. []
Q6: How does the initial dose of this compound impact relapse rates in certain diseases?
A6: In polymyalgia rheumatica, a high initial dose of this compound has been linked to a higher risk of relapse. [] Minimizing the initial glucocorticoid dose is crucial for preventing future disease exacerbations. []
Q7: What are some challenges associated with this compound treatment in certain patient populations?
A7: In patients with systemic lupus erythematosus, this compound, especially at high doses, can increase the risk of invasive fungal infections. [] Careful monitoring and management of immunosuppression are crucial for minimizing this risk.
Q8: Are there any known drug interactions associated with this compound use?
A8: Yes, this compound can interact with various medications. For example, in renal transplant patients, concurrent use of this compound and fenofibrate may increase the risk of mycophenolate-induced neutropenia. []
Q9: Can this compound be used safely during pregnancy?
A9: Information regarding the safety of this compound during pregnancy is limited. Analysis of patient information leaflets for anti-rheumatic drugs in Argentina suggests that data on pregnancy and lactation for such medications, including this compound, are often insufficient. []
Q10: What are potential research areas for improving this compound therapy?
A10: Research focused on biomarkers could significantly enhance this compound therapy. Identifying biomarkers that predict treatment response and potential adverse effects, such as susceptibility to invasive fungal infections, would be invaluable for personalized treatment strategies. []
Q11: Are there alternative treatment options being explored for conditions commonly treated with this compound?
A11: Yes, for instance, in cases of idiopathic granulomatous mastitis, ductal lavage is being investigated as a potential alternative to oral corticosteroids like this compound. [] This approach aims to provide a less immunosuppressive treatment option.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B1676206.png)









